2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with an isopropylthio group at the 6-position of the pyridine ring and an aldehyde group at the 1-position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrrolidine derivative with a pyridine derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the pyrrolidine and pyridine rings. The isopropylthio group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(6-(Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde: Similar structure but with an isopropoxy group instead of an isopropylthio group.
2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde: Similar structure but with the isopropylthio group at the 2-position of the pyridine ring.
Uniqueness
2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the specific positioning of the isopropylthio group and the combination of the pyrrolidine and pyridine rings. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H18N2OS |
---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
2-(6-propan-2-ylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2OS/c1-10(2)17-13-6-5-11(8-14-13)12-4-3-7-15(12)9-16/h5-6,8-10,12H,3-4,7H2,1-2H3 |
InChI Key |
HHANWAWQRRFMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)C2CCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.